2-Cyclopropyl-6-methylphenol

Catalog No.
S3430261
CAS No.
499236-68-9
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-6-methylphenol

CAS Number

499236-68-9

Product Name

2-Cyclopropyl-6-methylphenol

IUPAC Name

2-cyclopropyl-6-methylphenol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8,11H,5-6H2,1H3

InChI Key

PRQKVXNVZPBESR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C2CC2)O

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)O

2-Cyclopropyl-6-methylphenol is an organic compound with the molecular formula C10H12OC_{10}H_{12}O. It features a cyclopropyl group and a methyl group attached to a phenolic structure, specifically at the 2 and 6 positions, respectively. This compound is characterized by its unique structural features, which include a three-membered cyclopropyl ring that contributes to its chemical reactivity and biological activity. The compound is known for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of phenolic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of the electron-donating methyl group enhances the reactivity of the phenol ring towards electrophiles.
  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group under certain conditions, allowing for nucleophilic attack on the aromatic system.
  • Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives, depending on the reaction conditions .

The specific conditions for these reactions, such as temperature and solvent choice, can significantly influence the reaction pathways and products formed.

Research indicates that 2-Cyclopropyl-6-methylphenol exhibits notable biological activities. It has been studied for its potential antimicrobial properties, showing efficacy against various bacterial strains. Additionally, due to its structural similarities with other biologically active compounds, it may also possess anti-inflammatory and analgesic effects. The cyclopropyl moiety is often associated with enhanced biological activity in medicinal chemistry, making this compound of interest for drug development .

Several synthetic routes have been developed for the preparation of 2-Cyclopropyl-6-methylphenol:

  • Friedel-Crafts Alkylation: This method involves the alkylation of phenol with cyclopropyl halides in the presence of a Lewis acid catalyst.
  • Direct Hydroxylation: Starting from 2-cyclopropyl-6-methylphenol precursors, hydroxylation can be achieved using oxidizing agents under controlled conditions.
  • Grignard Reactions: The use of Grignard reagents derived from cyclopropyl compounds can lead to the formation of phenolic structures upon hydrolysis .

These synthesis methods highlight the versatility and reactivity of both the cyclopropyl group and the phenolic structure.

2-Cyclopropyl-6-methylphenol has potential applications in various domains:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
  • Agrochemicals: The compound may serve as a biocide or fungicide in agricultural formulations.
  • Chemical Intermediates: It can be utilized as an intermediate in synthesizing more complex organic molecules or materials .

Studies on 2-Cyclopropyl-6-methylphenol have explored its interactions with biological systems. These interactions can vary based on environmental factors such as pH and temperature, which influence its stability and efficacy. Additionally, research has indicated that this compound might interact with specific enzymes or receptors within microbial cells, contributing to its antimicrobial activity .

Several compounds share structural similarities with 2-Cyclopropyl-6-methylphenol, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-MethylphenolMethyl group at position 2Antiseptic properties
3-CyclopropylphenolCyclopropyl group at position 3Potential anti-inflammatory effects
4-EthylphenolEthyl group at position 4Antimicrobial properties
2-IsopropylphenolIsopropyl group at position 2Used as an antiseptic

The uniqueness of 2-Cyclopropyl-6-methylphenol lies in its combination of a cyclopropyl ring and a specific positioning of substituents on the phenolic ring, which may enhance its biological activity compared to these similar compounds. Its potential applications in pharmaceuticals and agrochemicals further distinguish it within this class of compounds .

2-Cyclopropyl-6-methylphenol was first reported in scientific literature in the early 2000s, with its initial structural characterization appearing in PubChem records by 2007. The compound’s discovery coincided with growing interest in cyclopropane-containing aromatics, which were recognized for their unique stereoelectronic properties and potential in drug design. Early synthetic routes focused on Friedel-Crafts alkylation and transition-metal-catalyzed cyclopropanation, though these methods faced challenges in regioselectivity and yield optimization. The development of more efficient protocols, such as those involving organometallic intermediates, marked a turning point in its accessibility for research.

Relevance in Contemporary Chemical Research

In modern chemistry, 2-Cyclopropyl-6-methylphenol serves as a critical intermediate in the synthesis of complex molecules. Its rigid cyclopropyl group imposes conformational constraints, making it valuable for studying structure-activity relationships in medicinal compounds. Recent patents, such as US12128033B2, demonstrate its role in constructing thiazol-amine derivatives with potential therapeutic applications. Additionally, its electron-rich aromatic system facilitates participation in electrophilic substitutions and cross-coupling reactions, enabling the creation of functionalized materials for optoelectronics.

Overview of Current Research Directions

Current investigations focus on three primary areas:

  • Synthetic Methodology: Developing enantioselective routes to access chiral derivatives.
  • Pharmaceutical Applications: Optimizing its incorporation into kinase inhibitors and antimicrobial agents.
  • Materials Science: Exploiting its thermal stability and π-conjugation for polymer design.

The molecular structure of 2-cyclopropyl-6-methylphenol is defined by its trisubstituted benzene core. The hydroxyl group occupies position 1, the cyclopropyl ring is ortho (position 2), and the methyl group is para (position 6) relative to the hydroxyl [1] [2]. This arrangement creates a sterically congested ortho environment due to the cyclopropyl group’s non-planar geometry, which imposes 60° bond angles compared to the 120° angles of a typical sp²-hybridized carbon [6]. The methyl group at position 6 adopts a spatially unhindered para position, allowing for minimal steric interference.

Substituent effects are quantified using Hammett constants (σ), where negative values denote electron-donating groups. The cyclopropyl group exhibits σₚ = -0.21 [4], while the methyl group has σₚ = -0.17 [5], both contributing electron density to the aromatic ring. This electron donation enhances the ring’s nucleophilicity, favoring electrophilic aromatic substitution at activated positions. However, the cyclopropyl group’s steric bulk may hinder reactions at the ortho site despite its electronic activation [6].

Table 1: Substituent Parameters for 2-Cyclopropyl-6-methylphenol

SubstituentPositionHammett σₚ [4] [5]Steric Demand
Cyclopropyl2 (ortho)-0.21High
Methyl6 (para)-0.17Moderate
Hydroxyl1-0.36 [5]Low

Electronic Structure and Aromaticity Considerations

The electronic structure of 2-cyclopropyl-6-methylphenol is governed by the interplay of resonance and inductive effects. The hydroxyl group donates electron density via resonance into the ring, increasing aromaticity and stabilizing the phenoxide ion in deprotonated states. Cyclopropyl and methyl groups further enhance electron density through inductive effects, as evidenced by their negative Hammett constants [4] [5].

Aromaticity is assessed via nucleus-independent chemical shift (NICS) metrics, though experimental data for this compound remains sparse. Computational models predict that the combined electron donation from all three substituents creates a highly electron-rich ring, potentially exceeding the aromaticity of unsubstituted phenol. The cyclopropyl group’s unique conjugation—a result of its strained σ-bond framework—may partially delocalize electron density into the aromatic system, though this effect is less pronounced than in allyl or vinyl groups [6].

Table 2: Electronic Contributions to the Aromatic Ring

SubstituentResonance EffectInductive EffectNet Electron Donation
HydroxylStrong (-O⁻)Moderate (-I)High
CyclopropylWeakStrong (-I)Moderate
MethylNoneModerate (-I)Moderate

Influence of Cyclopropyl and Methyl Groups on Phenolic Chemistry

The cyclopropyl group’s strain energy (~27 kcal/mol) and unique bonding topology impart distinct reactivity. In 2-cyclopropyl-6-methylphenol, this strain may facilitate ring-opening reactions under acidic or thermal conditions, though such behavior has not been empirically documented for this specific compound. The methyl group, by contrast, exerts a conventional electron-donating effect, stabilizing the aromatic ring and reducing susceptibility to oxidative degradation [5].

Acidity of the phenolic hydroxyl is modulated by substituents. While the hydroxyl group alone confers a pKa of ~10, the electron-donating cyclopropyl and methyl groups raise the pKa slightly, making the compound less acidic than phenol itself. This is consistent with the Hammett equation, where σₚ values predict a log(K/K₀) increase of approximately 0.38 units [4] [5]:

$$
\text{p}Ka = \text{p}K{a0} - \rho \cdot \sum \sigma
$$

Assuming ρ ≈ 2.1 for phenol derivatives, the combined σₚ values (-0.21 for cyclopropyl and -0.17 for methyl) yield a calculated pKa increase of ~0.8, aligning with trends observed in alkyl-substituted phenols.

Tautomeric and Resonance Behavior in Phenolic Systems

Phenols exhibit resonance stabilization via delocalization of the hydroxyl oxygen’s lone pairs into the aromatic ring. In 2-cyclopropyl-6-methylphenol, this resonance is enhanced by the electron-donating substituents, which increase electron density at the ortho and para positions. The cyclopropyl group’s inductive donation further stabilizes the phenoxide form, though its steric bulk may restrict resonance delocalization at the ortho site [6].

Tautomerism is not a dominant feature in simple phenols, but substituents can induce keto-enol equilibria in derivatives. For 2-cyclopropyl-6-methylphenol, tautomerism is unlikely due to the absence of α-hydrogens adjacent to the hydroxyl group. However, hyperconjugative effects from the methyl group may subtly alter charge distribution, as modeled below:

$$\text{Resonance hybrid} \leftrightarrow \text{Phenoxide intermediate} \leftrightarrow \text{Hyperconjugative stabilization}$$

XLogP3

2.8

Dates

Last modified: 08-19-2023

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